Desacetylcefotaxime
Übersicht
Beschreibung
Desacetylcefotaxime is the only major metabolite from a third-generation cephalosporin that attains and maintains effective antimicrobial plasma and tissue concentrations following therapeutic administration of its parent drug, cefotaxime . Therapeutic concentrations of desacetylcefotaxime are produced in neonates, infants, children, and adults .
Synthesis Analysis
Desacetylcefotaxime is produced from the central compartment of cefotaxime . A sensitive, rapid, and accurate ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) bioanalytical method was developed and validated to measure cefotaxime and desacetylcefotaxime in plasma .
Chemical Reactions Analysis
Cefotaxime and desacetylcefotaxime concentrations from plasma samples were used to develop a population pharmacokinetic model . The pharmacokinetics of cefotaxime and desacetylcefotaxime were best described using a one-compartmental model with first-order elimination .
Wissenschaftliche Forschungsanwendungen
Treatment of Spontaneous Bacterial Peritonitis
- Summary of Application: Desacetylcefotaxime, the main metabolite of cefotaxime, has been used in the treatment of spontaneous bacterial peritonitis (SBP), a common complication in cirrhotic patients with ascites .
- Methods of Application: Patients were treated with cefotaxime 2 g intravenously every 8 hours for an average duration of 5.3 days . The concentrations of cefotaxime and desacetylcefotaxime in ascitic fluid were measured before, during, and after the therapy .
- Results: High concentrations of cefotaxime and desacetylcefotaxime were found in all 13 SBP episodes, and desacetylcefotaxime was still present in 6 patients who had residual ascitic bactericidal titer (ABT) activity after the last dose of cefotaxime . All patients were cured .
Optimal Dosing in Critically Ill Pediatric Patients
- Summary of Application: The pharmacokinetics of cefotaxime and desacetylcefotaxime were studied in critically ill pediatric patients to provide optimal dosing recommendations .
- Methods of Application: Patients were recruited into a pharmacokinetic study, with cefotaxime and desacetylcefotaxime concentrations from plasma samples collected at 0, 0.5, 2, 4, and 6 hours used to develop a population pharmacokinetic model .
- Results: The pharmacokinetics of cefotaxime and desacetylcefotaxime were best described using a one-compartmental model with first-order elimination . Standard dosing of 50 mg/kg q6h was only able to achieve the pharmacokinetic/pharmacodynamic (PK/PD) target of 100% ƒ T>MIC in patients >10 kg and with impaired renal function or patients of 40 kg with normal renal function .
Action of β-lactamases on Desacetylcefotaxime
- Summary of Application: The hydrolysis of desacetylcefotaxime, in comparison with cefotaxime, was analyzed by 10 β-lactamases .
- Methods of Application: The specific experimental procedures are not detailed in the available information .
- Results: The specific results are not detailed in the available information .
Antibacterial Activity of Desacetylcefotaxime
- Summary of Application: Desacetylcefotaxime has been studied for its antibacterial activity. It is found to be four- to eightfold less active than cefotaxime, but its activity is species- and strain-specific .
- Methods of Application: The specific experimental procedures are not detailed in the available information .
- Results: Desacetylcefotaxime was found to be more active than cefazolin, cefamandole, or cefoxitin . It does not inhibit many strains of Morganella, most strains of Pseudomonas aeruginosa, some strains of Serratia marcescens, some strains of Providencia, and many strains of Bacteroides fragilis at clinically achievable concentrations . Cefotaxime and desacetylcefotaxime act synergistically against 72% of strains tested .
Treatment of Spontaneous Bacterial Peritonitis with Lower Doses or Shorter Treatment Duration
- Summary of Application: A study was conducted to measure both cefotaxime and desacetylcefotaxime levels and correlate them with the bactericidal activity of ascites, as well as with clinical outcome, to provide a scientific rationale to treat spontaneous bacterial peritonitis (SBP) episodes with either lower doses or shorter treatment duration .
- Methods of Application: The specific experimental procedures are not detailed in the available information .
- Results: The study provides a scientific rationale to the clinical studies that suggest treating SBP episodes with lower doses of antibiotics and shorter treatment duration .
Synergistic Action with Cefotaxime
- Summary of Application: Desacetylcefotaxime and cefotaxime have been found to act synergistically against 72% of strains tested . This means that the combination of these two compounds can be more effective than either compound alone.
- Methods of Application: The specific experimental procedures are not detailed in the available information .
- Results: Antagonism between the two compounds is seen only with strains of Morganella and Proteus vulgaris . The presence of the metabolite desacetylcefotaxime increases rather than decreases the activity of cefotaxime .
Treatment of Cirrhotic Patients with Ascites
- Summary of Application: Desacetylcefotaxime has been used in the treatment of spontaneous bacterial peritonitis (SBP), a common complication in cirrhotic patients with ascites . The study provides a scientific rationale to the clinical studies that suggest treating SBP episodes with lower doses of antibiotics and shorter treatment duration .
- Methods of Application: The specific experimental procedures are not detailed in the available information .
- Results: The study provides a scientific rationale to the clinical studies that suggest treating SBP episodes with lower doses of antibiotics and shorter treatment duration .
Safety And Hazards
Desacetylcefotaxime should be handled with care to avoid dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Dosing recommendations support the use of extended or continuous infusion to achieve cefotaxime exposure suitable for bacterial killing in critically ill pediatric patients, including those with severe or deep-seated infection . An external validation of capillary microsampling demonstrated skin-prick sampling can facilitate data-rich pharmacokinetic studies .
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O6S2/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24)/b18-7-/t8-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYWAOQGXIZAAF-GHXIOONMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315709 | |
Record name | Desacetylcefotaxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desacetylcefotaxime | |
CAS RN |
66340-28-1 | |
Record name | Desacetylcefotaxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66340-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desacetylcefotaxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066340281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desacetylcefotaxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEACETYLCEFOTAXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E65O1Y1P8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Desacetylcefotaxime | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041868 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.